2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine

Photoacid generator Quantum yield C–Cl bond cleavage

2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 389579-66-2), commonly referred to as TAZ-250 or Photocure TAZ-250, is a non-ionic bis(trichloromethyl)-1,3,5-triazine photoacid generator (PAG) and radical photoinitiator. It is structurally defined by a 1,3,5-triazine core bearing two photolabile CCl₃ groups at the 4- and 6-positions and a 4′-ethyl-[1,1′-biphenyl]-4-yl substituent at the 2-position.

Molecular Formula C19H13Cl6N3
Molecular Weight 496.0 g/mol
CAS No. 389579-66-2
Cat. No. B15092055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4'-Ethyl-[1,1'-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine
CAS389579-66-2
Molecular FormulaC19H13Cl6N3
Molecular Weight496.0 g/mol
Structural Identifiers
SMILESCCC1=CC=C(C=C1)C2=CC=C(C=C2)C3=NC(=NC(=N3)C(Cl)(Cl)Cl)C(Cl)(Cl)Cl
InChIInChI=1S/C19H13Cl6N3/c1-2-11-3-5-12(6-4-11)13-7-9-14(10-8-13)15-26-16(18(20,21)22)28-17(27-15)19(23,24)25/h3-10H,2H2,1H3
InChIKeyXBWGBEZTVOHKSB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Why 2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (TAZ-250) Is Procured for UV-Curable Photoresists and Specialty Inks


2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 389579-66-2), commonly referred to as TAZ-250 or Photocure TAZ-250, is a non-ionic bis(trichloromethyl)-1,3,5-triazine photoacid generator (PAG) and radical photoinitiator. It is structurally defined by a 1,3,5-triazine core bearing two photolabile CCl₃ groups at the 4- and 6-positions and a 4′-ethyl-[1,1′-biphenyl]-4-yl substituent at the 2-position. With a molecular formula of C₁₉H₁₃Cl₆N₃ and a molecular weight of 496.04 g·mol⁻¹, the compound appears as a pale-yellow to off-white crystalline powder with a melting point of 136–144 °C and a purity specification of ≥98.0% [1]. Its primary commercial application is as a high-efficiency photoacid generator for UV-curable systems including photoresists for display materials, lithographic inks, adhesives, and coatings [2].

Why 2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine Cannot Be Indiscriminately Replaced by Other Bis(Trichloromethyl)-Triazine Photoacid Generators


Bis(trichloromethyl)-1,3,5-triazines are not a functionally uniform class of photoacid generators; the identity of the 2-position aromatic substituent exerts a controlling influence on photochemical quantum yield, thermal stability, solubility in formulation solvents, and compatibility with resist matrices. Direct spectroscopic and laser flash photolysis evidence demonstrates that 2-methyl-substituted bis(trichloromethyl)-triazine exhibits a C–Cl bond-breaking quantum yield 30–40 times greater than that of 2-styryl analogs such as 2-(4-methoxystyryl)-4,6-bis(trichloromethyl)-1,3,5-triazine [1]. Furthermore, patent literature explicitly identifies paramethoxystyryl triazines as suffering from unfavorable solubility and poor solvent compatibility [2], limitations that the ethyl-biphenyl architecture of TAZ-250 is specifically designed to overcome. Consequently, even compounds sharing the bis(trichloromethyl)-triazine scaffold cannot be assumed interchangeable without quantitative verification of photoacid generation efficiency, solubility profile, and thermal handling properties under the specific formulation and processing conditions intended.

Quantitative Differentiation Evidence for 2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (TAZ-250) Versus Closest Photoacid Generator Analogs


Quantum Yield Advantage of Non-Styryl Bis(Trichloromethyl)-Triazines Over Styryl-Substituted Analogs — Class-Level Inference Supporting TAZ-250 Architecture

The photochemical C–Cl bond-breaking quantum yield of 2-methyl-4,6-bis(trichloromethyl)-1,3,5-triazine, a structural surrogate sharing the non-styryl, non-extended-conjugation character of TAZ-250, was measured as 30–40 times greater than that of 2-(2′-furylethylidene)- and 2-[(4′-methoxy)styryl]-4,6-bis(trichloromethyl)-1,3,5-triazine under identical direct-excitation conditions [1]. This class-level trend indicates that bis(trichloromethyl)-triazines bearing aromatic substituents without extended styryl conjugation (such as the ethyl-biphenyl group in TAZ-250) are predicted to generate photoacid with substantially higher quantum efficiency than their styryl-substituted counterparts. Note: No direct quantum-yield measurement for TAZ-250 itself was identified in the public literature; this evidence is therefore class-level inference rather than compound-specific comparison.

Photoacid generator Quantum yield C–Cl bond cleavage Photoresist Laser flash photolysis

Melting Point Differentiation: TAZ-250 (136–144 °C) vs TAZ-110 (190–193 °C) — Impact on Formulation Processing and Thermal Budget

TAZ-250 exhibits a melting point range of 136–142 °C (as reported by NJ Vali [1]) or 140–144 °C (as reported by UL Prospector/Eutec [2]), which is approximately 47–57 °C lower than the melting point of 190–193 °C reported for TAZ-110 (2,4-bis(trichloromethyl)-6-(p-methoxystyryl)-s-triazine), a directly competing photoacid generator in the same Eutec Photocure product line [3]. The substantially lower melting point of TAZ-250 facilitates dissolution in coating and ink solvents at reduced temperature, reduces energy input during formulation compounding, and may improve compatibility with thermally sensitive co-formulants.

Thermal property Processability Melting point Photoinitiator UV-curable ink

Solubility Enhancement Through Ethyl-Biphenyl Substitution: Addressing the Known Deficiency of Paramethoxystyryl Triazine PAGs

Paramethoxystyryl-substituted bis(trichloromethyl)-triazines (exemplified by TAZ-110) are explicitly identified in patent disclosures as exhibiting unfavorable solubility and poor compatibility with organic solvents commonly employed in photoresist and color-filter formulations [1]. The 4′-ethyl-[1,1′-biphenyl]-4-yl substituent in TAZ-250 provides enhanced lipophilicity (predicted LogP ~7.34 ) and improved solubility in aprotic organic solvents such as acetone and dichloromethane . Although no directly comparable saturation solubility data for TAZ-250 vs TAZ-110 in a standardized solvent panel was identified, the structural rationale—replacement of a polar methoxy-styryl group with a non-polar ethyl-biphenyl moiety—is consistent with the documented solubility limitations of the methoxystyryl architecture. Quantitative solubility determination in specific resist solvents (e.g., PGMEA, cyclohexanone, ethyl lactate) remains recommended for procurement decision-making.

Solubility Formulation compatibility Ethyl-biphenyl Photoresist Non-ionic PAG

Purity Specification Benchmarking: TAZ-250 (>98.0%) and Its Relevance for Reproducible Photoacid Generation in High-Precision Lithography

Commercially available TAZ-250 is consistently specified at >98.0% purity with loss on drying ≤0.5% across multiple independent vendor sources [1]. This purity level is critical because residual halogenated impurities from incomplete triazine synthesis can act as uncontrolled photoacid sources or radical traps, introducing lot-to-lot variation in apparent photospeed. For comparison, the structurally related compound 2-[1,1′-biphenyl]-4-yl-4,6-bis(trichloromethyl)-1,3,5-triazine (CAS 69432-53-7, the non-ethylated biphenyl analog) is listed at 99% purity by one vendor , but no standardized purity comparison across a common analytical method (e.g., HPLC area%) is available. Buyers should request HPLC certificates of analysis and specify the analytical method when comparing PAG purity between suppliers.

Purity Quality control Lot-to-lot consistency Photoresist Procurement specification

Procurement-Relevant Application Scenarios for 2-(4′-Ethyl-[1,1′-biphenyl]-4-yl)-4,6-bis(trichloromethyl)-1,3,5-triazine (TAZ-250) Based on Quantitative Evidence


High-Throughput UV-Curable Lithographic Ink and Display Photoresist Formulations Where Low-Temperature Solubilization Is Critical

Ink and photoresist manufacturing facilities operating solvent-based compounding at ambient or moderately elevated temperatures benefit directly from the ~50 °C lower melting point of TAZ-250 (136–144 °C) relative to TAZ-110 (190–193 °C) [1]. The reduced thermal energy requirement for dissolving TAZ-250 into acrylate monomer or organic solvent vehicles lowers utility costs, shortens batch cycle times, and minimizes the risk of thermally initiating premature polymerization during PAG dissolution—a safety and quality consideration for large-scale production.

Chemically Amplified Photoresists Requiring High Acid-Generation Quantum Efficiency from Non-Ionic PAGs

Photoresist formulators targeting high photospeed (low exposure dose to clear) should consider that bis(trichloromethyl)-triazines bearing non-styryl aromatic substituents—the structural class to which TAZ-250 belongs—exhibit C–Cl bond scission quantum yields 30–40× higher than styryl-substituted analogs under direct UV excitation [2]. While this specific factor has not been measured for TAZ-250 itself, the class-level evidence suggests that TAZ-250 is expected to outperform methoxystyryl triazine PAGs in acid-generation efficiency, enabling reduced PAG loading and improved film transparency—both critical for thick-film and highly pigmented UV-curable systems .

Display-Grade Color Filter Photoresists Where PAG Solubility and Solvent Compatibility Govern Defect Density

Paramethoxystyryl triazine PAGs are explicitly cited as suffering from unfavorable solubility and solvent compatibility—deficiencies that the ethyl-biphenyl architecture of TAZ-250 is structurally designed to address [3]. For color filter photoresist applications in LCD and OLED display manufacturing, where pixel dimensions are on the order of tens of micrometers and a single undissolved PAG particle can create a visible defect, the enhanced solubility of TAZ-250 in aprotic organic solvents (acetone, dichloromethane) and its higher predicted lipophilicity (LogP ≈ 7.34) make it a preferred candidate. Procurement teams should verify lot-specific solubility in the actual formulation solvent (e.g., PGMEA) prior to vendor qualification.

UV-Curable Adhesives and Coatings for Thick, Highly Pigmented Systems

TAZ-250 is recommended for UV-curable inks, varnishes, and adhesives applied to paper, metal, wood, and plastic substrates, with particular suitability for curing thick and highly pigmented layers . The radical-generating efficiency of the bis(trichloromethyl)-triazine class, demonstrated through measurements of photoacid generation and fluorescence in structurally analogous compounds [4], supports its use in systems where UV light penetration is attenuated by pigment loading or coating thickness and high PAG efficiency is required to achieve through-cure.

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